1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(pyridin-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure, incorporating both a pyridine ring and a bicyclo[211]hexane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid typically involves the cycloaddition of bicyclo[1.1.0]butanes with alkenes or aldehydes. This reaction is often facilitated by photochemical methods, utilizing a strongly oxidizing acridinium organophotocatalyst . The reaction conditions usually include the presence of light and specific solvents to ensure the desired product formation.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the modular approach towards the synthesis of bicyclo[2.1.1]hexane derivatives suggests that scalable photochemical processes could be employed . These methods would likely involve continuous flow photoreactors to maximize efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Utilizing oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Employing reducing agents to alter the oxidation state of the compound.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Acridinium organophotocatalysts in the presence of light.
Reduction: Metal catalysts or photoredox catalysis.
Substitution: Various nucleophiles or electrophiles depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. The pyridine ring can engage in π-π interactions, while the bicyclo[2.1.1]hexane moiety provides rigidity and spatial orientation . These interactions can influence various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane derivatives: Known for their high ring strain and reactivity.
Oxabicyclo[2.1.1]hexanes: Similar in structure but contain an oxygen atom, leading to different reactivity and applications.
Properties
IUPAC Name |
1-pyridin-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9/h1-3,6,8,10H,4-5,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODLADIHHUPAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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